molecular formula C22H20FN3O4 B15156534 methyl 2-({[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate

methyl 2-({[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B15156534
M. Wt: 409.4 g/mol
InChI Key: YYQBHTVOSLIPTE-UHFFFAOYSA-N
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Description

Methyl 2-{2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamido}benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, an ethyl group, and a benzoate ester, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamido}benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the fluorophenyl and ethyl groups. The final step involves the esterification of the benzoate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-{2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamido}benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its unique chemical structure.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of methyl 2-{2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-difluorobenzoate
  • 2,4-Disubstituted thiazoles
  • Indole derivatives

Uniqueness

Methyl 2-{2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20FN3O4

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 2-[[2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H20FN3O4/c1-3-16-12-20(28)26(21(24-16)14-8-10-15(23)11-9-14)13-19(27)25-18-7-5-4-6-17(18)22(29)30-2/h4-12H,3,13H2,1-2H3,(H,25,27)

InChI Key

YYQBHTVOSLIPTE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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